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Cat. No.: B1601131 Get Quote

Introduction
(R)-4-Propyloxolan-2-one, a chiral γ-lactone, is a key intermediate in the synthesis of various

pharmaceuticals, most notably the antiepileptic drug Brivaracetam. Its stereochemistry and

purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Therefore, a thorough understanding of its spectroscopic properties is paramount for

researchers, scientists, and drug development professionals involved in its synthesis and

quality control. This guide provides a comprehensive overview of the spectroscopic data of

(R)-4-Propyloxolan-2-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) techniques. We will delve into the principles behind these

methods, provide detailed experimental protocols, and offer in-depth interpretations of the

spectral data.

Molecular Structure and Key Spectroscopic
Features
(R)-4-Propyloxolan-2-one possesses a five-membered lactone ring with a propyl group at the

chiral center (C4). This structure gives rise to a unique set of spectroscopic signals that can be

used for its unambiguous identification and characterization.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of the nuclei within a molecule.

Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-

zero spin to align with or against an applied magnetic field. The energy difference between

these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency,

the nuclei "resonate," and the resulting signal is detected. The precise resonance frequency, or

chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus,

providing a unique fingerprint of its position within the molecule.

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of (R)-4-
Propyloxolan-2-one.

Workflow for NMR Sample Preparation and Data Acquisition

Weigh ~5-10 mg of
(R)-4-Propyloxolan-2-one

Dissolve in ~0.6 mL of
deuterated solvent (e.g., CDCl3)

Solubilization Transfer to a
5 mm NMR tube

Sample Loading Place the tube in the
NMR spectrometer

Instrument Insertion Acquire 1H NMR spectrumProton Experiment Acquire 13C NMR spectrumCarbon Experiment Process and analyze dataData Interpretation

Click to download full resolution via product page

Caption: A typical workflow for preparing an NMR sample of (R)-4-Propyloxolan-2-one and

acquiring the spectra.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified (R)-4-
Propyloxolan-2-one sample.

Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as

chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it should not

have signals that overlap with the analyte's signals.
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Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert

it into the magnet.

Shimming and Locking: The instrument will automatically lock onto the deuterium signal of

the solvent and shim the magnetic field to ensure homogeneity.

Acquisition of ¹H NMR Spectrum:

Set the spectral width to approximately 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

Acquisition of ¹³C NMR Spectrum:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence to simplify the spectrum.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing: Fourier transform the raw data, phase the spectra, and perform baseline

correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl3 at 7.26

ppm for ¹H and 77.16 ppm for ¹³C).

Spectroscopic Data and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (R)-4-
Propyloxolan-2-one.

Table 1: ¹H NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H5a 4.45 - 4.38 m

H5b 3.96 - 3.89 m

H4 2.65 - 2.54 m

H3a 2.65 - 2.54 m

H3b 2.19 dd 16.3, 7.3

H1' 1.48 - 1.44 m

H2' 1.40 - 1.30 m

H3' 0.95 t 7.1

Table 2: ¹³C NMR Data for (R)-4-Propyloxolan-2-one (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

C2 (C=O) 177.0

C5 (O-CH₂) 79.1

C4 (CH) 37.7

C3 (CH₂) 34.5

C1' (CH₂) 33.8

C2' (CH₂) 19.6

C3' (CH₃) 14.0

Interpretation of NMR Spectra:

¹H NMR: The two protons on C5 (H5a and H5b) are diastereotopic due to the adjacent chiral

center at C4, and thus appear as separate multiplets. The proton at the chiral center (H4) is

coupled to the neighboring protons on C3, C5, and the propyl chain, resulting in a complex

multiplet. The two protons on C3 are also diastereotopic and show distinct signals, with one
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appearing as a doublet of doublets. The propyl chain protons appear in the expected upfield

region, with the terminal methyl group showing a characteristic triplet.

¹³C NMR: The carbonyl carbon (C2) of the lactone appears at a characteristic downfield

chemical shift of around 177.0 ppm. The carbon attached to the ester oxygen (C5) is also

deshielded and appears around 79.1 ppm. The remaining aliphatic carbons of the ring and

the propyl chain resonate in the upfield region.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy
When a molecule is irradiated with infrared light, its bonds can stretch, bend, or undergo other

vibrational motions. Each type of bond vibrates at a characteristic frequency. By measuring the

frequencies of IR radiation that are absorbed by a sample, an IR spectrum is obtained, which

provides a fingerprint of the functional groups present.

Experimental Protocol for FT-IR Spectroscopy
(Attenuated Total Reflectance - ATR)
ATR is a convenient technique for analyzing liquid samples without the need for extensive

sample preparation.

Workflow for ATR-FT-IR Analysis

Clean the ATR crystal
(e.g., with isopropanol)

Acquire a background spectrum
of the clean crystal

Calibration Place a drop of
(R)-4-Propyloxolan-2-one on the crystal

Sample Application Acquire the sample spectrumData Acquisition Clean the crystalCleanup Process and analyze the spectrumData Interpretation

Click to download full resolution via product page

Caption: A streamlined workflow for obtaining an FT-IR spectrum of a liquid sample using an

ATR accessory.
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Step-by-Step Methodology:

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping

it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry

completely.

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will

be subtracted from the sample spectrum to remove any signals from the instrument and the

atmosphere.

Sample Application: Place a small drop of (R)-4-Propyloxolan-2-one directly onto the center

of the ATR crystal.

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: After the measurement, thoroughly clean the ATR crystal to avoid cross-

contamination.

Spectroscopic Data and Interpretation
While a specific IR spectrum for (R)-4-Propyloxolan-2-one is not readily available in public

databases, the expected characteristic absorption bands can be predicted based on the

spectra of similar γ-lactones, such as γ-heptalactone.

Table 3: Expected Characteristic IR Absorption Bands for (R)-4-Propyloxolan-2-one
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~1770 C=O stretch γ-Lactone Strong

~1180 C-O stretch Ester Strong

2960-2850 C-H stretch Aliphatic Strong

1465-1375 C-H bend Aliphatic Medium

Interpretation of IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of a γ-lactone is the strong

carbonyl (C=O) stretching absorption, which typically appears at a higher frequency (~1770

cm⁻¹) compared to acyclic esters due to ring strain. Another strong absorption band

corresponding to the C-O stretching of the ester group is expected around 1180 cm⁻¹. The

spectrum will also show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H

bending vibrations between 1375 and 1465 cm⁻¹, characteristic of the aliphatic propyl group

and the lactone ring.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry
In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common

ionization technique for small organic molecules is Electron Ionization (EI). In EI-MS, high-

energy electrons bombard the sample molecules, causing them to lose an electron and form a

positively charged molecular ion (M⁺•). This molecular ion is often unstable and can fragment

into smaller, charged daughter ions. These ions are then separated based on their m/z ratio by

a mass analyzer and detected.

Experimental Protocol for GC-MS
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Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas

chromatograph separates the components of a mixture before they are introduced into the

mass spectrometer. For a pure sample of (R)-4-Propyloxolan-2-one, the GC serves as an

inlet to the MS.

Workflow for GC-MS Analysis

Prepare a dilute solution of the sample
in a volatile solvent (e.g., dichloromethane)

Inject the sample into the
GC-MS instrument

Injection The compound is vaporized
and separated on the GC column

Separation The compound enters the MS ion source
and is ionized (e.g., by EI)

Ionization Ions are separated by the
mass analyzer and detected

Analysis Process and analyze the mass spectrumData Interpretation

Click to download full resolution via product page

Caption: The general workflow for analyzing a sample of (R)-4-Propyloxolan-2-one using GC-

MS.

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of (R)-4-Propyloxolan-2-
one in a volatile organic solvent such as dichloromethane or ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated

to ensure rapid vaporization of the sample.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column. The column is housed in an oven with a programmed temperature ramp

to ensure good separation and peak shape.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a

quadrupole), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Data and Interpretation
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The mass spectrum of (R)-4-Propyloxolan-2-one is expected to show a molecular ion peak

corresponding to its molecular weight (128.17 g/mol ). The fragmentation pattern is

characteristic of γ-lactones.

Table 4: Expected Key Fragments in the EI Mass Spectrum of (R)-4-Propyloxolan-2-one

m/z Proposed Fragment

128 [M]⁺• (Molecular Ion)

85 [M - C₃H₇]⁺

57 [C₃H₇]⁺

43 [C₃H₇]⁺

Interpretation of Mass Spectrum:

The molecular ion peak at m/z 128 confirms the molecular weight of the compound. A common

fragmentation pathway for γ-lactones with an alkyl substituent at the 4-position is the cleavage

of the C-C bond between the chiral carbon and the alkyl group. In this case, the loss of the

propyl radical (•C₃H₇) would lead to a prominent fragment ion at m/z 85. The propyl cation itself

may also be observed at m/z 43. Other smaller fragments will also be present, arising from

further fragmentation of the lactone ring.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

suite of tools for the comprehensive characterization of (R)-4-Propyloxolan-2-one. ¹H and ¹³C

NMR spectroscopy offer unambiguous structural elucidation and confirmation of

stereochemistry. FT-IR spectroscopy provides rapid confirmation of the key lactone functional

group. GC-MS confirms the molecular weight and provides characteristic fragmentation

patterns for identification. By employing these techniques with robust experimental protocols

and a thorough understanding of spectral interpretation, researchers and drug development

professionals can ensure the identity, purity, and quality of this critical pharmaceutical

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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